

Independent Validation of Mutant IDH Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: AGI-12026

Cat. No.: B12424925

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This guide provides an objective comparison of the anti-tumor activity of three prominent mutant isocitrate dehydrogenase (mIDH) inhibitors: Ivosidenib (AG-120), Enasidenib (AG-221), and Vorasidenib (AG-881). The information presented is supported by experimental data to aid in the independent validation of their therapeutic potential. **AGI-12026** was an early-stage compound in the development of these more advanced clinical candidates.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes are key oncogenic drivers in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular epigenetic regulation and differentiation. Ivosidenib, Enasidenib, and Vorasidenib are targeted therapies designed to inhibit these mutant enzymes.

- Ivosidenib (AG-120) is a potent and selective inhibitor of mutant IDH1.
- Enasidenib (AG-221) is a potent and selective inhibitor of mutant IDH2.

- Vorasidenib (AG-881) is a dual inhibitor of both mutant IDH1 and IDH2, with excellent brain penetration.

This guide will delve into their comparative anti-tumor activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Anti-Tumor Activity

The following tables summarize the in vitro and in vivo anti-tumor activity of Ivosidenib, Enasidenib, and Vorasidenib.

Table 1: In Vitro Inhibitory Activity (IC50 values)

Compound	Target	Cell Line	IC50 (nM)	Reference
Ivosidenib (AG-120)	mIDH1-R132H	U87MG	6	[1]
mIDH1-R132C	HT1080	13	[1]	
mIDH1-R132G	U87MG	8	[1]	
mIDH1-R132L	U87MG	13	[1]	
mIDH1-R132S	U87MG	12	[1]	
Enasidenib (AG-221)	mIDH2-R140Q	TF-1	19	[2]
mIDH2-R172K	U87MG	31	[2]	
Vorasidenib (AG-881)	mIDH1-R132H	U87MG	4	[3][4]
mIDH2-R140Q	U87MG	17	[3][4]	
mIDH2-R172K	U87MG	5	[3][4]	

Table 2: In Vivo Anti-Tumor Efficacy

Compound	Cancer Model	Dosing	Key Findings	Reference
Ivosidenib (AG-120)	mIDH1 Glioma (Patient-Derived Xenograft)	500 mg QD	Tumor 2-HG reduction of 91.1%	[1][5][6]
Enasidenib (AG-221)	mIDH2 AML (Relapsed/Refractory)	100 mg QD	Overall response rate of 40.3%; Complete response rate of 19.3%	[7]
Vorasidenib (AG-881)	mIDH1 Glioma (Orthotopic Mouse Model)	50 mg QD	Tumor 2-HG reduction of >97%; Median progression-free survival of 36.8 months in non-enhancing glioma patients	[3][4][7][8]

Experimental Protocols

Biochemical IDH Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific mutant IDH enzyme.

Principle: The enzymatic activity of mIDH is measured by monitoring the NADPH-dependent reduction of α -ketoglutarate (α -KG) to 2-HG. The consumption of NADPH is coupled to a diaphorase/resazurin reaction, which produces a fluorescent signal. Inhibition of mIDH results in a decreased rate of NADPH consumption and thus a lower fluorescent signal.[9]

Protocol:

- Reagent Preparation:
 - Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA).

- Reconstitute recombinant mIDH1 or mIDH2 enzyme in assay buffer.
- Prepare serial dilutions of the test compound (Ivosidenib, Enasidenib, or Vorasidenib) in DMSO.
- Prepare a solution of NADPH and α -KG in assay buffer.
- Prepare a detection solution containing diaphorase and resazurin.
- Assay Procedure (96-well plate format):
 - Add 50 μ L of assay buffer to each well.
 - Add 1 μ L of the diluted test compound to the appropriate wells.
 - Add 25 μ L of the mIDH enzyme solution to all wells except the negative control.
 - Incubate the plate at room temperature for 15 minutes.
 - Initiate the reaction by adding 25 μ L of the NADPH/ α -KG solution.
 - Incubate the plate at 37°C for 60 minutes.
 - Stop the reaction and initiate the detection by adding 50 μ L of the diaphorase/resazurin solution.
 - Incubate for 10 minutes at room temperature, protected from light.
- Data Analysis:
 - Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm).
 - Calculate the percent inhibition for each compound concentration relative to the DMSO control.
 - Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular 2-Hydroxyglutarate (2-HG) Assay

This assay quantifies the level of the oncometabolite 2-HG in cells treated with mIDH inhibitors.

Principle: Intracellular metabolites are extracted from cultured cells. The concentration of 2-HG in the extracts is determined using a specific enzymatic assay where 2-HG is oxidized to α -KG, coupled to the reduction of a probe that can be measured colorimetrically or fluorometrically.

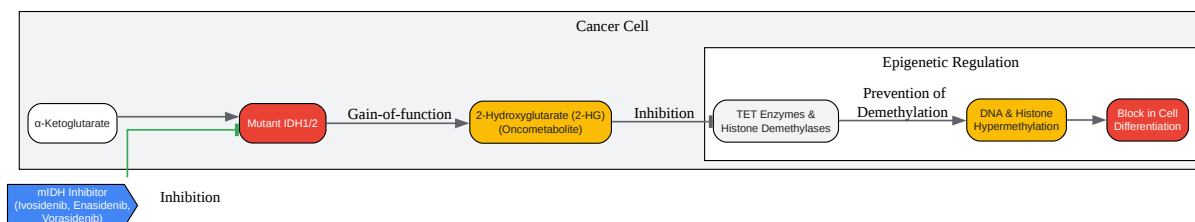
Protocol:

- Cell Culture and Treatment:
 - Seed cells harboring an IDH mutation (e.g., HT1080 for mIDH1, TF-1 for mIDH2) in a 6-well plate.
 - Treat the cells with various concentrations of the mIDH inhibitor for 48-72 hours.
- Metabolite Extraction:
 - Aspirate the culture medium and wash the cells with ice-cold PBS.
 - Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
 - Transfer the cell suspension to a microcentrifuge tube.
 - Vortex vigorously and incubate at -80°C for at least 1 hour.
 - Centrifuge at maximum speed for 10 minutes at 4°C .
 - Transfer the supernatant (metabolite extract) to a new tube and dry it using a speed vacuum concentrator.
- 2-HG Quantification:
 - Reconstitute the dried metabolite extract in assay buffer.
 - Use a commercially available 2-HG assay kit (e.g., from Abcam or Sigma-Aldrich) following the manufacturer's instructions. Typically, this involves adding a reaction mix containing a 2-HG-specific enzyme and a detection probe.

- Incubate the reaction and measure the absorbance or fluorescence.
- Determine the 2-HG concentration by comparing the signal to a standard curve generated with known concentrations of 2-HG.
- Data Normalization:
 - Normalize the 2-HG concentration to the protein concentration or cell number of the corresponding cell lysate.

Visualizations

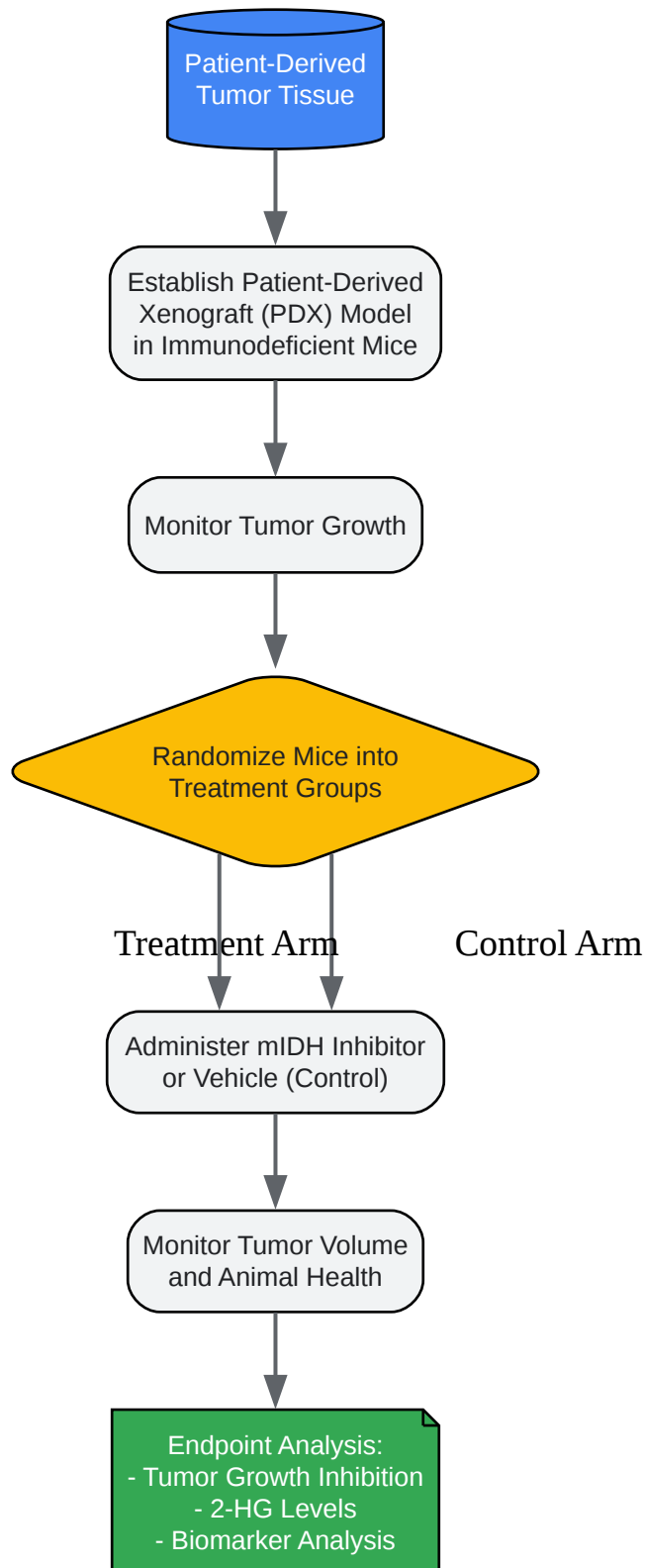
Signaling Pathway of Mutant IDH Inhibition



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Caption: Mechanism of action of miDH inhibitors.

Experimental Workflow for In Vivo Anti-Tumor Efficacy Assessment



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